molecular formula C23H23N5O6S2 B2974072 3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851784-30-0

3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2974072
CAS No.: 851784-30-0
M. Wt: 529.59
InChI Key: LGOHZHJHPBHSLM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex synthetic compound designed for research applications in medicinal chemistry and drug discovery. Its molecular architecture incorporates two privileged heterocyclic scaffolds known for diverse biological activities: a 6-methylbenzo[d]thiazole and a 1,3,4-oxadiazole ring, linked via a thioether and amide bonds . The benzothiazole moiety is a versatile structure found in several therapeutic agents and is frequently investigated for its potential to interact with various enzymatic targets . Similarly, the 1,3,4-oxadiazole core is a common pharmacophore in compounds with documented antibacterial properties . The inclusion of a 3,4,5-trimethoxybenzamide group further enhances its potential as a key intermediate for synthesizing novel molecules targeting specific disease pathways. Given the known profiles of its structural components, this compound is of significant interest for researchers exploring the development of new enzyme inhibitors and antibacterial agents . Its mechanism of action is anticipated to involve interactions with biological targets such as enzymes or receptors, potentially leading to inhibition or activation of key biochemical pathways . Researchers are encouraged to utilize this compound as a chemical tool for in vitro studies to investigate structure-activity relationships and elucidate novel mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6S2/c1-12-5-6-14-17(7-12)36-22(25-14)26-18(29)11-35-23-28-27-19(34-23)10-24-21(30)13-8-15(31-2)20(33-4)16(9-13)32-3/h5-9H,10-11H2,1-4H3,(H,24,30)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOHZHJHPBHSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C28H32N4O4SC_{28}H_{32}N_{4}O_{4}S, with a molecular weight of 460.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of benzothiazole and oxadiazole, which are structural components of this compound, exhibit significant anticancer properties. Notably:

  • Benzothiazole Derivatives : These compounds have shown potent activity against various cancer cell lines. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of breast, colon, and ovarian cancer cells with GI50 values in the nanomolar range .
  • Oxadiazole Derivatives : Compounds containing oxadiazole rings have also been reported to possess anticancer properties. They interact with cellular mechanisms that lead to apoptosis in cancer cells .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in various cancer cell lines through induction of apoptosis.
  • Targeting Specific Pathways : It may target pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell cycle regulation.
  • Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression, such as cyclooxygenase and lipoxygenase .

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical settings:

  • Study on Cell Lines : A study evaluated the cytotoxic effects of benzothiazole derivatives on human-derived breast and colon cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.24 µM .
  • Animal Models : In vivo studies using mouse models have demonstrated that compounds structurally related to 3,4,5-trimethoxy-N-(...) can significantly reduce tumor size and improve survival rates compared to control groups.

Data Table: Summary of Biological Activities

Compound NameBiological ActivityCell Lines TestedIC50/ GI50 Values
Benzothiazole Derivative AAnticancerMCF7 (Breast), HCT116 (Colon)0.57 µM (MCF7), 0.4 µM (HCT116)
Oxadiazole Derivative BAnticancerHeLa (Cervical), A549 (Lung)0.24 µM (HeLa), 0.31 µM (A549)
3,4,5-trimethoxy-N-(...)AnticancerVarious Cancer Cell LinesTBD

Comparison with Similar Compounds

Structural Analogs with Modified Methoxy Substitutions

  • 3,4-Dimethoxy-N-{[5-({2-[(6-Methylbenzo[d]thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide (): This analog differs by one fewer methoxy group (dimethoxy vs. trimethoxy). Methoxy groups influence electronic effects and lipophilicity, which can alter binding affinity and bioavailability. The trimethoxy variant may exhibit stronger π-π stacking interactions in hydrophobic pockets compared to the dimethoxy derivative .

Heterocycle Variations: Oxadiazole vs. Thiadiazole

  • (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine () and 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]benzamide (): These compounds replace the oxadiazole ring with a thiadiazole core. Thiadiazoles are sulfur-containing analogs known for insecticidal and fungicidal activities . The oxadiazole in the target compound may offer better metabolic stability due to reduced susceptibility to enzymatic degradation compared to thiadiazoles.

Benzothiazole-Containing Derivatives

  • N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)Amino)Butanamide (): This compound highlights the benzothiazole moiety’s role in pharmacological activity. The 6-methyl substitution in the target compound’s benzothiazole may enhance steric interactions or modulate solubility compared to unsubstituted or chlorinated variants .

Thioether-Linked Oxadiazole Derivatives

  • N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide (): These derivatives emphasize the importance of thioether linkages in stabilizing heterocyclic frameworks.

Tabulated Comparison of Key Features

Compound Name Core Heterocycle Methoxy Substitutions Benzothiazole Substitution Key Biological Activities Reference
3,4,5-Trimethoxy-N-((5-((2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Oxadiazole 3 (Trimethoxy) 6-Methyl Not specified (Potential multi-target) -
3,4-Dimethoxy Analog Oxadiazole 2 (Dimethoxy) 6-Methyl Not specified
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine Thiadiazole None None Insecticidal, Fungicidal
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide Thiadiazole 1 (Methoxy) None Broad-spectrum biological activities
N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)Amino)Butanamide Benzoxazole None 5-Chloro Antidiabetic, Anti-inflammatory

Research Findings and Implications

  • Heterocycle Impact : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles, making them preferable in drug design .
  • Substituent Effects : The trimethoxy group in the target compound likely enhances lipophilicity and target binding compared to fewer methoxy groups .
  • Benzothiazole Role : The 6-methyl substitution may optimize interactions with hydrophobic enzyme pockets, as seen in other benzothiazole derivatives .

Contradictions and Gaps : While thiadiazoles are well-studied for pesticidal activity, the target compound’s oxadiazole core and trimethoxybenzamide group suggest divergent applications. However, empirical data on its efficacy and toxicity are absent in the provided evidence, necessitating further studies.

Q & A

Q. Methodology :

  • Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens).
  • Test in vitro kinase inhibition (IC₅₀) and correlate with computational binding energies .

Advanced: How can in silico ADMET predictions inform preclinical development?

Methodological Answer:

  • SwissADME : Predict logP (target ≤3.5 for oral bioavailability) and GI absorption.
  • CYP Inhibition : Use PreADMET to screen for CYP3A4/2D6 interactions (critical for drug-drug interactions) .
  • Blood-Brain Barrier (BBB) : The compound’s high molecular weight (>500 Da) and polar surface area (>140 Ų) likely restrict BBB penetration, reducing CNS toxicity risks .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Methodological Answer:

  • Xenograft Models : Implant human cancer cells (e.g., HT-29 colon carcinoma) into nude mice.
    • Dose: 25–50 mg/kg (oral or intraperitoneal, 5×/week).
    • Endpoints: Tumor volume reduction (caliper measurements) and immunohistochemistry for apoptosis markers (e.g., caspase-3) .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and metabolite profiling .

Advanced: How can reaction scalability challenges be mitigated?

Methodological Answer:

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., Lawesson’s reagent-mediated thioamide formation) to improve safety and yield .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

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